molecular formula C20H26N6O7 B600873 Abacavir 5'-beta-D-Glucuronide CAS No. 384329-76-4

Abacavir 5'-beta-D-Glucuronide

Cat. No. B600873
M. Wt: 462.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Abacavir 5’-beta-D-Glucuronide is a metabolite of Abacavir . It is also known as Abacavir 5’-Glucuronide . The molecular formula is C20H25N6NaO7 and the molecular weight is 484.44 .


Synthesis Analysis

Abacavir 5’-beta-D-Glucuronide is a main metabolite of the antiretroviral drug Abacavir. It has potent activity against human immunodeficiency virus type 1 (HIV-1). Abacavir is eliminated by hepatic metabolism to two major metabolites: 5’-glucuronide formed by uridine diphosphate glucuronyl transferase and 5’-carboxylate formed by cytosolic alcohol dehydrogenase .


Molecular Structure Analysis

The molecular formula of Abacavir 5’-beta-D-Glucuronide is C20H26N6O7 . This compound is a glucosiduronic acid derivative formed by the linkage of β-D-glucosiduronic acid with the 5’-oxygen of abacavir .


Chemical Reactions Analysis

Abacavir 5’-beta-D-Glucuronide is formed from the reaction of abacavir and UDP-glucuronate .


Physical And Chemical Properties Analysis

Abacavir 5’-beta-D-Glucuronide is a pale yellow solid . It has a melting point of 209 - 211 °C and is soluble in water and methanol .

Scientific Research Applications

Pharmacokinetics of Abacavir

Abacavir, a nucleoside reverse transcriptase inhibitor, is primarily used in treating HIV infection. It is rapidly absorbed after oral administration with a high bioavailability. Abacavir's pharmacokinetics are linear and dose-proportional in the range of 300-1200 mg/day. Metabolization occurs largely in the liver, producing inactive glucuronide (361W94) and carboxylate metabolites (2269W93), among others (Yuen, Weller, & Pakes, 2008).

Abacavir Metabolite Detection

A high-performance liquid chromatographic assay has been developed for measuring abacavir and its major metabolites, including the 5'-glucuronide, in human urine and cerebrospinal fluid. This assay aids in understanding the distribution and elimination of abacavir and its metabolites in the body (Ravitch & Moseley, 2001).

Pharmacodynamics of Abacavir

Studying the pharmacodynamics of abacavir, particularly in HIV-1-infected individuals, reveals its efficacy as an antiretroviral agent, both alone and in combination with other drugs. This research helps in optimizing dosing regimens and understanding its therapeutic impact (McDowell, Lou, Symonds, & Stein, 2000).

Metabolic Activation and Resistance

The metabolic activation of abacavir and the emergence of drug resistance are critical aspects of its clinical use. Understanding these mechanisms helps in predicting and managing resistance to abacavir in HIV treatment (Walsh, Reese, & Thurmond, 2002), (Harrigan et al., 2000).

Pharmacogenetics and Hypersensitivity Reaction

Understanding the genetic predisposition to abacavir hypersensitivity, particularly its association with HLA-B*57:01, is pivotal in preventing severe reactions and tailoring HIV treatment to individual genetic profiles (Martin & Kroetz, 2013), (Ma, Lee, & Kuo, 2010).

Role of Abacavir in Cancer Research

Recent studies suggest that abacavir may have applications beyond HIV treatment, such as in cancer research. Its ability to inhibit telomerase activity makes it a potential therapeutic agent in medulloblastoma treatment (Rossi et al., 2009).

Safety And Hazards

Abacavir 5’-beta-D-Glucuronide may cause serious eye damage . It is advised to avoid ingestion, inhalation, and dermal contact .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O7/c21-20-24-16(23-9-2-3-9)11-17(25-20)26(7-22-11)10-4-1-8(5-10)6-32-19-14(29)12(27)13(28)15(33-19)18(30)31/h1,4,7-10,12-15,19,27-29H,2-3,5-6H2,(H,30,31)(H3,21,23,24,25)/t8-,10+,12+,13+,14-,15+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTDUQBKKUUVMK-OLMRCODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abacavir 5'-beta-D-Glucuronide

CAS RN

384329-76-4
Record name Abacavir 5'-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384329764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABACAVIR 5'-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2630IZQ0I0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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